molecular formula C22H23N5O2S B11575360 6-Methyl-3-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine

6-Methyl-3-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11575360
M. Wt: 421.5 g/mol
InChI Key: VTBHFFLEYOLLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

The synthesis of 1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the triazole ring. Common synthetic routes include the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with various substituted butanediones or butenones can yield triazole derivatives . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. This compound can affect various molecular targets, including enzymes involved in metabolic processes and receptors in signaling pathways .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of 1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

6-methyl-3-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C22H23N5O2S/c1-15-10-11-17(14-20(15)30(28,29)26-12-6-3-7-13-26)21-23-24-22-19-9-5-4-8-18(19)16(2)25-27(21)22/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3

InChI Key

VTBHFFLEYOLLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)N5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.